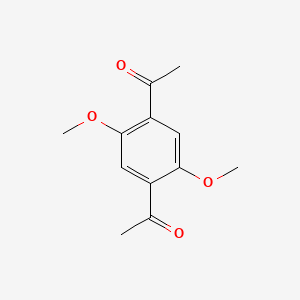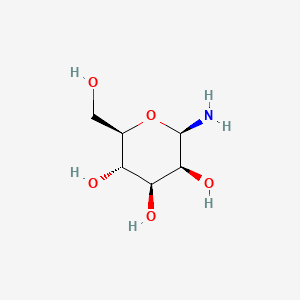
Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
Vue d'ensemble
Description
Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 1,1′-(4,6-Dihydroxy-1,3-phenylene)bisethanone (4,6-diacetylresorcinol, DAR), a bifunctional carbonyl compound, is synthesized by acetylating resorcinol in the presence of zinc chloride .Applications De Recherche Scientifique
Environmental Pollutants and Endocrine Disruptors
Research by Lagos-Cabré and Moreno (2012) focuses on how chemicals like Bisphenol A and phthalates, which are found in plastics, act as endocrine disruptors in humans and animals. These compounds disrupt physiological functions by mimicking endogenous hormones, affecting reproductive organs, especially during puberty. This area of study may intersect with the environmental implications of related chemical compounds, including their potential for bioaccumulation and impact on human health and wildlife (Lagos-Cabré & Moreno, 2012).
Polymer Science and Material Engineering
Zhang Suo-bo (2009) reviewed developments in sulfonated non-fluorinated aromatic polymers for proton conductive membranes, including poly(arylene ether)s and polyimides. These materials are crucial for applications in fuel cells, demonstrating the intersection of organic chemistry and materials science in creating innovative solutions for energy technologies. The synthesis and functionalization of aromatic compounds are essential for developing these advanced materials (Zhang Suo-bo, 2009).
Organic Synthesis and Medicinal Chemistry
The work by Magarian et al. (1994) on nonsteroidal antiestrogens highlights the medicinal chemistry applications of complex organic molecules. This research focuses on the synthesis and structure-activity relationships of compounds used in treating hormone-dependent breast tumors, demonstrating the role of organic synthesis in drug development. This area may be relevant to derivatives of "Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-" if they exhibit biological activity or can be used in the synthesis of bioactive molecules (Magarian et al., 1994).
Safety and Hazards
Safety data for Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . Personal protective equipment should be worn when handling this chemical, and it should be stored and disposed of properly .
Mécanisme D'action
Target of Action
This compound is a versatile building block that can be used in the synthesis of many organic compounds . .
Mode of Action
It is known to be used in the synthesis of complex compounds, such as amino acids and glycosides
Biochemical Pathways
As a versatile building block, it is likely involved in various biochemical reactions during the synthesis of complex organic compounds . .
Result of Action
As a building block in the synthesis of complex organic compounds, it likely contributes to the properties of the final products . .
Propriétés
IUPAC Name |
1-(4-acetyl-2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7(13)9-5-12(16-4)10(8(2)14)6-11(9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYGGKRNTYGDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril](/img/structure/B3152565.png)

![4-Piperidinamine, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3152583.png)

![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)

![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
